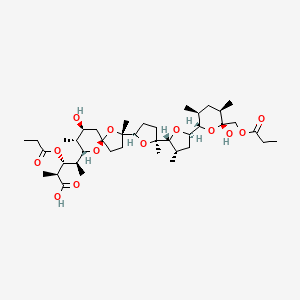

Laidlomycin propionate

Description

Properties

CAS No. |

78734-47-1 |

|---|---|

Molecular Formula |

C40H66O13 |

Molecular Weight |

754.9 g/mol |

IUPAC Name |

(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid |

InChI |

InChI=1S/C40H66O13/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45)/t21-,22-,23+,24+,25-,26-,27-,28+,29+,32-,33+,34-,35+,37-,38-,39+,40-/m0/s1 |

InChI Key |

WCKFMTGGCBJGEZ-GLQQXDFUSA-N |

Isomeric SMILES |

CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O |

Canonical SMILES |

CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Laidlomycin propionate; |

Origin of Product |

United States |

Foundational & Exploratory

Laidlomycin Propionate: A Technical Guide

CAS Number: 78734-47-1

This technical guide provides an in-depth overview of laidlomycin (B1674327) propionate (B1217596), a polyether ionophore antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and effects on production animals. This document summarizes key quantitative data, outlines experimental methodologies from cited studies, and provides visual representations of its functional pathways.

Chemical and Physical Properties

Laidlomycin propionate is a semi-synthetic derivative of laidlomycin, an antibiotic produced by Streptomyces species. The propionate ester enhances the compound's stability and is the commercially utilized form in animal feed additives, often as a potassium salt (CAS No. 84799-02-0).

| Property | Value | Reference(s) |

| CAS Number | 78734-47-1 | [1][2][3][4] |

| Molecular Formula | C₄₀H₆₆O₁₃ | [1][4] |

| Molecular Weight | 754.95 g/mol | [4] |

| Parent Compound | Laidlomycin | [5] |

| Parent Compound CAS No. | 56283-74-0 | [5] |

| Potassium Salt CAS No. | 84799-02-0 | [1][4] |

Mechanism of Action

This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across cell membranes. Its primary activity is against Gram-positive bacteria. By disrupting the transmembrane ion gradients (specifically of cations like K⁺, Na⁺, and H⁺), it interferes with the microorganism's ability to maintain proper metabolism and intracellular pH, ultimately leading to cell death.

In ruminants, this selective antimicrobial action in the rumen alters the microbial population. It inhibits Gram-positive bacteria that produce acetate (B1210297) and lactate, while favoring Gram-negative bacteria that produce propionate. This shift in the volatile fatty acid (VFA) profile towards higher propionate concentration is energetically favorable for the host animal, leading to improved feed efficiency and weight gain.

Caption: Mechanism of action of this compound in the rumen.

Signaling Pathways

Current research indicates that the primary effects of this compound on the host animal are indirect and mediated by its influence on the rumen microbiome. There is no substantial evidence to suggest that this compound directly interacts with or modulates specific intracellular signaling pathways within the bovine host's cells. The observed physiological benefits, such as improved growth and feed efficiency, are a downstream consequence of the altered ruminal fermentation patterns, particularly the increased availability of propionate, a key precursor for gluconeogenesis in ruminants.

Efficacy in Cattle

Numerous studies have demonstrated the efficacy of this compound in improving the performance of feedlot cattle. The quantitative effects on key performance indicators are summarized below.

Performance Metrics

| Dosage (mg/kg of diet DM) | Average Daily Gain (ADG) | Feed Efficiency (Gain/Feed) | Feed Intake | Reference(s) |

| 3 | No significant improvement | No significant improvement | Not substantially affected | [6] |

| 6 | Maximized improvement | Improved | Not substantially affected | [6] |

| 12 | Sustained improvement | Sustained improvement | Not substantially affected | [6] |

| 11 (with 12.5% CP diet) | Increased (P < .03) | Increased (P < .03) | Not affected (P = .36) | [7][8] |

| 9.6 g/ton | Increased after 56 days (P < .05) | Improved (P < .05) | Reduced in first 56 days (P < .05) | [7] |

A meta-analysis of 17 studies confirmed that steers fed this compound had increased average daily gain and dry matter intake compared to those fed monensin (B1676710).[9]

Effects on Ruminal Fermentation

| Dosage | Acetate:Propionate Ratio | Ruminal Lactate | Total VFA | Reference(s) |

| 6 mg/kg | Decreased | Decreased | Increased | [10] |

| 11 mg/kg | Lower (P = .02) | Not specified | Not affected | [7][8] |

| In vitro | Decreased (P < .05) | Reduced (P < .05) | Not specified | [11][12] |

Experimental Protocols

This section outlines the general methodologies employed in studies evaluating this compound. While specific details may vary between studies, the core approaches are consistent.

In Vivo Cattle Feeding Trials

Objective: To determine the effect of this compound on cattle growth performance, feed efficiency, and carcass characteristics.

Methodology:

-

Animal Selection: A statistically significant number of steers and/or heifers are selected and blocked by initial body weight.

-

Acclimation: Animals are acclimated to a common basal diet for a period of at least 14 days.

-

Treatment Groups: Cattle are randomly assigned to treatment groups, typically including a control group (no this compound) and groups receiving the compound at various concentrations in their feed (e.g., 3, 6, 11, 12 mg/kg of diet dry matter).[6][7][10]

-

Diet and Feeding: A total mixed ration (TMR) is provided, with this compound incorporated into a supplement to ensure even distribution. Feed is offered daily, and intake is recorded.

-

Data Collection:

-

Body weight is measured at the beginning and end of the trial, as well as at regular intervals (e.g., every 28 days).[13]

-

Daily feed intake is recorded for each pen.

-

-

Statistical Analysis: Performance data are analyzed using appropriate statistical models, often with the pen as the experimental unit.

Caption: General workflow for an in vivo cattle feeding trial.

Rumen Fluid Analysis for Volatile Fatty Acids (VFAs)

Objective: To quantify the concentrations of acetic, propionic, and other volatile fatty acids in rumen fluid samples.

Methodology:

-

Sample Collection: Rumen fluid is collected from cannulated steers or via an oral stomach tube.[8]

-

Sample Preparation:

-

Samples are centrifuged at high speed (e.g., 20,000 x g for 10 minutes) to separate microbial cells and feed particles from the fluid supernatant.[2]

-

The supernatant is mixed with an internal standard (e.g., 2-ethylbutyric acid) in a metaphosphoric acid solution to precipitate proteins and halt microbial activity.[2]

-

The mixture is centrifuged again, and the final supernatant is filtered (e.g., through a 0.45 µm filter).[2]

-

-

Gas Chromatography (GC) Analysis:

-

The prepared sample is injected into a gas chromatograph equipped with a flame ionization detector (FID).

-

A packed or capillary column suitable for VFA separation (e.g., DB-FFAP) is used.[3]

-

The instrument is calibrated using standard solutions of known VFA concentrations.

-

The peak areas of the individual VFAs are compared to the internal standard to determine their concentrations.

-

Residue Analysis in Tissues

Objective: To determine the concentration of this compound and its metabolites in animal tissues.

Methodology:

-

Sample Collection: Liver and kidney tissues are collected at slaughter.[11]

-

Extraction: Tissues are homogenized and extracted with an organic solvent like methanol.

-

Analysis by HPLC:

-

The extract is analyzed using a High-Performance Liquid Chromatography (HPLC) system.[11]

-

A Freedom of Information Summary from a New Animal Drug Application mentions the use of an HPLC method for measuring laidlomycin residues in liver tissue.[11] The analysis revealed that the major metabolites were laidlomycin and despropionyl laidlomycin, with no parent this compound detected.[11]

-

Conclusion

This compound (CAS No. 78734-47-1) is an effective ionophore used in the cattle industry to improve feed efficiency and promote growth. Its mechanism of action is well-understood to be an indirect effect on the host, driven by the selective inhibition of Gram-positive bacteria in the rumen. This leads to a favorable shift in the ruminal VFA profile, enhancing the energy available to the animal. Quantitative data from numerous studies support its efficacy at typical inclusion rates of 6 to 12 mg/kg of diet. While its effects on animal performance are well-documented, further research into its potential direct interactions with host cellular functions could provide a more complete understanding of its biological activity.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. ndsu.edu [ndsu.edu]

- 3. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethy… [ouci.dntb.gov.ua]

- 4. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. "Dosages of this compound for Receiving and Growing Diets Fed " by R. H. Pritchard [openprairie.sdstate.edu]

- 8. Efficacy of this compound in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Meta-analysis of the effects of this compound, fed alone or in combination with chlortetracycline, compared with monensin sodium, fed alone or in combination with tylosin, on growth performance, health, and carcass outcomes in finishing steers in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of this compound to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. openprairie.sdstate.edu [openprairie.sdstate.edu]

An In-depth Technical Guide to Laidlomycin Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of laidlomycin (B1674327) propionate (B1217596). It is intended for researchers, scientists, and professionals involved in drug development and animal health. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of its mechanism of action and experimental workflows.

Chemical Structure and Physicochemical Properties

Laidlomycin propionate is a polyether ionophore antibiotic, a semi-synthetic derivative of laidlomycin.[1] Its chemical structure is complex, characterized by a macrocyclic lactone ring. This structure enables the formation of lipid-soluble complexes with monovalent cations, facilitating their transport across biological membranes.[1]

Below is a summary of the key chemical identifiers and physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | (2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid | [1][2] |

| SMILES String | CCC(=O)OC[C@]1(--INVALID-LINK--[C@H]2C--INVALID-LINK--[C@@]3(CC--INVALID-LINK--[C@@]4(CC[C@@]5(O4)C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(=O)O)OC(=O)CC)C)O)C)C)C)C">C@@HC)O | [1][2] |

| InChI Key | WCKFMTGGCBJGEZ-GLQQXDFUSA-N | [1][2] |

| CAS Number | 78734-47-1 | [1][2][3] |

| Molecular Formula | C40H66O13 | [1][2][4] |

| Molecular Weight | 754.95 g/mol | [1][2][4] |

Mechanism of Action and Biological Activity

This compound functions as an ionophore, meaning it selectively binds to and transports ions across lipid membranes. Its primary activity is against Gram-positive bacteria. This mechanism of action is the basis for its use as an anticoccidial agent and a growth promoter in livestock.[5]

Antimicrobial Activity

By acting as an Na+/H+ antiporter, this compound disrupts the transmembrane ion gradients in susceptible microorganisms.[5] This leads to a cascade of events including:

-

Dissipation of the proton motive force: This inhibits ATP synthesis, a critical energy source for the cell.

-

Alteration of intracellular pH: The influx of protons acidifies the cytoplasm, disrupting enzymatic functions.

-

Increased intracellular calcium levels: This can trigger various detrimental cellular processes.[5]

The overall effect is the inhibition of growth and eventual death of the susceptible bacteria.

Effects on Rumen Fermentation

In ruminants, this compound selectively inhibits Gram-positive bacteria in the rumen. This has several beneficial effects on the fermentation process:

-

Increased Propionate Production: The inhibition of acetate (B1210297) and lactate-producing bacteria leads to a shift in the volatile fatty acid (VFA) profile, favoring the production of propionate. Propionate is a more energy-efficient VFA for the host animal.[1]

-

Reduced Methane (B114726) Production: By altering the microbial population, this compound can lead to a decrease in methane production, which represents an energy loss to the animal.

-

Control of Ruminal Acidosis: By reducing the production of lactic acid, it helps to prevent the drop in ruminal pH associated with high-grain diets, thus mitigating the risk of acidosis.[6]

Anticoccidial Activity

This compound is effective in controlling coccidiosis in poultry, a disease caused by protozoan parasites of the genus Eimeria.[7] The ionophoric activity of this compound is thought to disrupt the parasite's development and replication within the intestinal cells of the host.

The following diagram illustrates the general mechanism of action of this compound.

Caption: Mechanism of action of this compound as an ionophore.

Experimental Protocols

This section details common experimental protocols used to evaluate the efficacy and mechanism of action of this compound.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against target microorganisms.

Methodology: Broth Microdilution Method [8]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Streptococcus bovis, Lactobacillus spp.) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature, atmosphere) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

In Vitro Rumen Fermentation Studies

Objective: To evaluate the effects of this compound on rumen microbial fermentation.

Methodology: Continuous Culture System [1]

-

System Setup: A dual-flow continuous culture system is used to simulate the rumen environment. Fermenters are continuously supplied with an artificial saliva buffer and a defined feed substrate.

-

Inoculation: The fermenters are inoculated with rumen fluid collected from fistulated animals.

-

Treatment Application: this compound is added to the treatment fermenters at desired concentrations (e.g., 2 mg/L of culture volume). Control fermenters receive no additive.

-

Sampling: Samples of the fermenter effluent are collected at regular intervals to analyze for:

-

pH

-

Volatile Fatty Acids (VFAs: acetate, propionate, butyrate) concentration (analyzed by gas chromatography).

-

Ammonia-Nitrogen (NH3-N) concentration.

-

-

Data Analysis: The data is statistically analyzed to determine the effect of this compound on the measured fermentation parameters.

The following diagram outlines a typical experimental workflow for evaluating this compound.

Caption: A typical experimental workflow for evaluating this compound.

Animal Performance Trials

Objective: To assess the effect of this compound on the growth performance of livestock.

Methodology: Feedlot Cattle Trial [9][10]

-

Animal Selection: A group of uniform steers or heifers is selected and randomly allocated to treatment groups.

-

Diet Formulation: A basal diet is formulated, and this compound is added to the diets of the treatment groups at specified concentrations (e.g., 6-12 mg/kg of diet DM). A control group receives the basal diet without the additive.

-

Acclimation Period: Animals are acclimated to the basal diet for a period before the start of the trial.

-

Data Collection: Over the trial period (e.g., 90-120 days), the following data are collected:

-

Individual animal body weight at regular intervals.

-

Daily feed intake per pen.

-

-

Performance Calculation: The following performance metrics are calculated:

-

Average Daily Gain (ADG).

-

Dry Matter Intake (DMI).

-

Feed Conversion Ratio (FCR) or Feed Efficiency (G:F).

-

-

Statistical Analysis: The performance data are statistically analyzed to determine the significance of the treatment effects.

Quantitative Data Summary

The following tables summarize quantitative data on the biological activity of this compound from various studies.

Table 2: In Vitro Rumen Fermentation Effects of this compound

| Parameter | Control | This compound (2 mg/L) | % Change | Source |

| Acetate (molar proportion) | - | Decreased | - | [1] |

| Butyrate (molar proportion) | - | Decreased | - | [1] |

| Acetate:Propionate Ratio | - | Numerically Reduced | - | [1] |

Table 3: Effects of this compound on Feedlot Cattle Performance (Meta-analysis)

| Parameter | Control | This compound (6-12 mg/kg) | % Improvement | Source |

| Average Daily Gain (ADG) | - | Increased | - | [10] |

| Dry Matter Intake (DMI) | - | Increased | - | [10] |

| Hot Carcass Weight (HCW) | - | Increased | - | [10] |

Conclusion

This compound is a potent ionophore with significant applications in animal health and production. Its well-defined chemical structure and mechanism of action provide a solid foundation for its use in improving feed efficiency and controlling coccidiosis. The experimental protocols detailed in this guide offer standardized methods for the continued evaluation and optimization of its use in various animal production systems. Further research into the specific downstream signaling effects of ion disruption could provide deeper insights into its multifaceted biological activities.

References

- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 2. Effects of this compound and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of the antibiotic ionophores monensin, lasalocid, this compound and bambermycin on Salmonella and E. coli O157:H7 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 6. Efficacy of this compound to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coccidiosis in poultry: Disease mechanisms, control strategies, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Meta-analysis of the effects of this compound, fed alone or in combination with chlortetracycline, compared with monensin sodium, fed alone or in combination with tylosin, on growth performance, health, and carcass outcomes in finishing steers in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

Laidlomycin Propionate: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of laidlomycin (B1674327) propionate (B1217596), a polyether ionophore antibiotic. This document details its physicochemical properties, mechanism of action, relevant experimental protocols, and its influence on metabolic signaling pathways.

Physicochemical Properties of Laidlomycin Propionate

This compound is a semi-synthetic derivative of laidlomycin. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₆₆O₁₃ | [1][2][3] |

| Molecular Weight | 754.9 g/mol | [1] |

| CAS Number | 78734-47-1 | [1][3] |

Mechanism of Action: Ionophore Activity

This compound functions as an ionophore, a lipid-soluble molecule that facilitates the transport of ions across biological membranes. Its primary mechanism involves disrupting the natural ion gradients within microorganisms.[4] This disruption of intracellular ion concentrations, particularly of cations like potassium (K⁺), sodium (Na⁺), and hydrogen (H⁺), interferes with essential metabolic processes, ultimately leading to an antimicrobial effect.[4]

In the context of ruminant nutrition, this compound selectively targets and inhibits the growth of gram-positive bacteria in the rumen.[5] This selective pressure alters the rumen microbial population, leading to a shift in the fermentation products. Specifically, it results in an increase in the production of propionate and a corresponding decrease in acetate (B1210297) and butyrate (B1204436).[5] This shift is significant as propionate is a primary precursor for gluconeogenesis in the host animal, thereby improving feed efficiency.

Below is a diagram illustrating the general mechanism of ionophore-mediated ion transport.

Caption: General mechanism of ionophore action.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying this compound.

In Vitro Rumen Fermentation Assay

This protocol is adapted from studies evaluating the effects of ionophores on ruminal microorganism fermentation.[6]

Objective: To assess the impact of this compound on volatile fatty acid (VFA) production, gas production, and other fermentation parameters in a simulated rumen environment.

Methodology:

-

Rumen Fluid Collection: Obtain rumen fluid from cannulated animals (e.g., steers) fed a controlled diet. The diet should be consistent with the experimental objectives.

-

Inoculum Preparation: Strain the collected rumen fluid through multiple layers of cheesecloth to remove large feed particles. The fluid should be maintained under anaerobic conditions and at a constant temperature (approximately 39°C).

-

Incubation:

-

Dispense a defined amount of substrate (e.g., ground corn, alfalfa hay) into incubation vessels.

-

Add a buffered mineral solution to each vessel.

-

Introduce this compound at various concentrations to the treatment vessels. Control vessels will not receive the ionophore.

-

Add the prepared rumen fluid inoculum to each vessel.

-

Seal the vessels and incubate at 39°C for a specified period (e.g., 24-48 hours).

-

-

Analysis:

-

Gas Production: Measure total gas production at regular intervals using a pressure transducer.

-

VFA Analysis: At the end of the incubation period, collect fluid samples and analyze for concentrations of acetate, propionate, and butyrate using gas chromatography (GC).

-

pH Measurement: Determine the final pH of the fermentation fluid.

-

Ammonia (B1221849) Concentration: Analyze for ammonia concentration using colorimetric assays.

-

Ionophore Activity Assay (Cation Transport)

This protocol is based on a calcein (B42510) quenching assay using large unilamellar vesicles (LUVs) to measure ionophore-mediated cation transport.[5]

Objective: To quantify the ability of this compound to transport cations across a lipid membrane.

Methodology:

-

LUV Preparation:

-

Prepare LUVs from a lipid or a mixture of lipids.

-

Encapsulate a fluorescent dye, such as calcein, within the LUVs. The fluorescence of calcein is quenched by certain divalent cations.

-

-

Fluorescence Measurement:

-

Place the calcein-loaded LUVs in a fluorometer.

-

Initiate the experiment by adding the cation of interest (e.g., Co²⁺, Mn²⁺) to the external solution.

-

Add this compound to the solution.

-

Monitor the decrease in calcein fluorescence over time. The rate of fluorescence quenching is proportional to the rate of cation transport into the vesicles.

-

-

Data Analysis: Calculate the initial rate of fluorescence quenching to determine the ion transport activity of this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Detection

This protocol provides a general framework for the detection and quantification of this compound in feed or biological samples.

Objective: To accurately measure the concentration of this compound in a given sample.

Methodology:

-

Sample Preparation and Extraction:

-

Homogenize the sample (e.g., animal feed, tissue).

-

Extract this compound from the matrix using a suitable organic solvent, such as methanol (B129727) or acetonitrile.[7]

-

Centrifuge the sample to separate the solid and liquid phases.

-

The supernatant may require further cleanup or dilution before analysis.[7]

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.[7]

-

Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate), is employed.[7]

-

Flow Rate: A constant flow rate is maintained.

-

Detection: Detection can be achieved using UV or mass spectrometry (MS). LC-MS offers higher sensitivity and specificity.[7]

-

-

Quantification: Create a standard curve using known concentrations of this compound. The concentration in the unknown sample is determined by comparing its peak area to the standard curve.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Effects on Rumen Fermentation Parameters (In Vitro)

| Parameter | Control | This compound | Reference |

| Acetate:Propionate Ratio | Varies | Decreased | [6] |

| Methane (CH₄) Concentration | Varies | Decreased | [6] |

| Ammonia (NH₃) Concentration | Varies | Decreased | [6] |

Table 2: Effects on Cattle Performance

| Parameter | Control | This compound | Reference |

| Average Daily Gain (ADG) | Varies | Increased | [8][9] |

| Feed Efficiency (Gain:Feed) | Varies | Improved | [9] |

| Dry Matter Intake (DMI) | Varies | No substantial effect | [9] |

Influence on Metabolic Signaling Pathways

While a direct signaling pathway for this compound within the host is not extensively characterized, its primary metabolic effect—the increased production of propionate—has significant implications for host cell signaling. Propionate serves as a key substrate for gluconeogenesis in the liver and can also act as a signaling molecule.

Studies in calf hepatocytes have shown that propionate can promote gluconeogenesis by modulating the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[2][3] Specifically, propionate has been found to promote the activity of mTOR complex 1 (mTORC1) while inhibiting mTOR complex 2 (mTORC2).[3] This differential regulation influences the expression of key transcription factors and enzymes involved in gluconeogenesis.[2][3]

The diagram below illustrates the proposed signaling pathway through which propionate influences gluconeogenesis in hepatocytes.

Caption: Propionate's influence on the mTOR signaling pathway.

References

- 1. Propionate promotes gluconeogenesis by regulating mechanistic target of rapamycin (mTOR) pathway in calf hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Propionate promotes gluconeogenesis by regulating mechanistic target of rapamycin (mTOR) pathway in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. madbarn.com [madbarn.com]

- 8. Meta-analysis of the effects of this compound, fed alone or in combination with chlortetracycline, compared with monensin sodium, fed alone or in combination with tylosin, on growth performance, health, and carcass outcomes in finishing steers in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

Laidlomycin Propionate: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin (B1674327) propionate (B1217596) is a carboxylic polyether ionophore antibiotic utilized as a feed additive in the cattle industry to enhance feed efficiency and promote growth. Its primary mechanism of action centers on the disruption of ion gradients across the cell membranes of susceptible microorganisms within the rumen, leading to a favorable shift in the ruminal fermentation profile. This technical guide provides a comprehensive overview of the core mechanism of laidlomycin propionate, including its ionophoric activity, effects on rumen microbiology and fermentation, and a review of its toxicological profile. Detailed experimental protocols for assessing its activity and quantitative data from published studies are presented. Furthermore, this guide visualizes the key pathways and experimental workflows to facilitate a deeper understanding of its function.

Core Mechanism of Action: Ionophore Activity

This compound's fundamental mechanism of action is its activity as a monovalent cation-selective ionophore.[1] It forms a lipid-soluble complex with monovalent cations, such as sodium (Na+) and potassium (K+), and facilitates their transport across biological membranes, which are typically impermeable to these ions. This action is particularly effective against Gram-positive bacteria and protozoa in the rumen, which lack the protective outer membrane found in Gram-negative bacteria.[2][3]

The transport process operates as an electroneutral cation/proton (H+) antiport system. This compound binds a cation in the extracellular space, traverses the cell membrane, and releases the cation into the cytoplasm. To return to the extracellular space and repeat the cycle, the deprotonated this compound molecule binds a proton from the cytoplasm and transports it out of the cell. This continuous exchange disrupts the crucial ion and proton gradients across the microbial cell membrane.

The consequences of this disruption are profound for the susceptible microorganism:

-

Dissipation of the Proton Motive Force: The electrochemical gradient of protons (proton motive force) is essential for vital cellular processes, including ATP synthesis, nutrient transport, and maintenance of intracellular pH. By shuttling protons out of the cell, this compound dissipates this gradient.

-

Altered Intracellular pH and Ion Concentrations: The influx of cations and efflux of protons leads to a decrease in intracellular pH and an imbalance in intracellular ion concentrations.

-

Increased Energy Expenditure: The microbial cell must expend significant energy in an attempt to counteract the ion flux and restore its internal environment, diverting resources from growth and replication.[2]

Ultimately, this disruption of cellular homeostasis leads to the inhibition of growth and, in some cases, the death of the susceptible microorganisms.

Effects on Rumen Microbiology and Fermentation

The primary therapeutic effect of this compound in cattle is the modulation of the rumen microbial ecosystem. By selectively inhibiting Gram-positive bacteria, it alters the balance of microbial populations, leading to a more efficient fermentation process.

2.1. Shift in Microbial Populations

This compound targets several key groups of rumen bacteria:

-

Lactate-producing bacteria: Species such as Streptococcus bovis and Lactobacillus spp. are inhibited. These bacteria can proliferate rapidly on high-grain diets, leading to the accumulation of lactic acid and a drop in ruminal pH (ruminal acidosis).

-

Acetate (B1210297) and Butyrate (B1204436) producers: Many of the bacteria responsible for the production of acetate and butyrate are Gram-positive and are therefore susceptible to this compound.

-

Hydrogen and Methane (B114726) producers: By altering the microbial population, this compound indirectly reduces the production of hydrogen gas, a key substrate for methanogenic archaea. This leads to a decrease in methane production, which represents a significant energy loss for the animal.

Gram-negative bacteria, such as those that produce propionate, are generally resistant to the action of this compound and can thrive in the altered ruminal environment.

2.2. Alteration of Rumen Fermentation End-Products

The shift in microbial populations directly impacts the profile of volatile fatty acids (VFAs) produced during fermentation. VFAs are the primary energy source for ruminants.

-

Increased Propionate Production: Propionate is a major precursor for gluconeogenesis in the liver, providing the animal with glucose for energy. The increased proportion of propionate-producing bacteria leads to a significant rise in its concentration in the rumen.[4][5][6]

-

Decreased Acetate and Butyrate Production: The inhibition of acetate and butyrate-producing bacteria results in a lower concentration of these VFAs. This leads to a decreased acetate to propionate ratio, a hallmark of improved energy efficiency in the rumen.[4][5][6]

-

Reduced Methane and Ammonia (B1221849) Production: The reduction in hydrogen-producing bacteria and the inhibition of protein and amino acid deamination by some bacteria lead to decreased production of methane and ammonia, respectively.[6]

Quantitative Data

The effects of this compound on cattle performance and rumen fermentation have been quantified in numerous studies.

Table 1: Effects of this compound on Feedlot Cattle Performance

| Parameter | Dosage (mg/kg of diet DM) | Effect | Reference(s) |

| Average Daily Gain (ADG) | 6 - 12 | Improved | [3][7][8][9] |

| Feed Conversion/Efficiency | 6 - 12 | Improved | [3][7][8][9] |

| Feed Consumption | 6 - 12 | Not substantially affected | [3][7] |

| Carcass Weight | 6 - 12 | Increased | [3][7] |

Table 2: Effects of this compound on Rumen Fermentation Parameters (In Vitro and In Vivo)

| Parameter | Dosage | Effect | Reference(s) |

| Ruminal Lactate | 6 mg/kg | Decreased | [1][10] |

| Total Ruminal VFA | 6 mg/kg | Increased | [1][10] |

| Acetate:Propionate Ratio | 11 mg/kg | Decreased | [4][5][6] |

| Ruminal NH3 N Concentration | 11 mg/kg | Decreased (compared to control) | [4][5] |

| Molar Proportion of Acetate | 11 mg/kg | Decreased | [4][5] |

| Molar Proportion of Propionate | 11 mg/kg | Increased | [4][5] |

Experimental Protocols

4.1. In Vitro Rumen Fermentation Assay

This protocol is a generalized procedure for evaluating the effects of this compound on rumen fermentation in a laboratory setting.

Objective: To determine the effect of this compound on VFA production, gas production, and other fermentation parameters.

Materials:

-

Rumen fluid collected from a cannulated ruminant.

-

Anaerobic buffer solution (e.g., McDougall's buffer).

-

Substrate (e.g., ground corn, alfalfa hay).

-

This compound stock solution.

-

Incubation vessels (e.g., serum bottles).

-

Gas-tight syringes.

-

Water bath or incubator at 39°C.

-

Gas chromatograph (GC) for VFA analysis.

Procedure:

-

Rumen Fluid Collection: Collect rumen contents from a fistulated animal before the morning feeding. Strain the contents through multiple layers of cheesecloth into a pre-warmed, insulated flask. Maintain anaerobic conditions throughout by flushing with CO2.

-

Inoculum Preparation: Mix the strained rumen fluid with an anaerobic buffer solution, typically at a 1:2 or 1:4 ratio (rumen fluid:buffer), under a continuous stream of CO2.

-

Incubation Setup:

-

Weigh the desired amount of substrate into each incubation vessel.

-

Add the this compound stock solution to achieve the desired final concentrations. Include control vessels with no this compound.

-

Dispense the rumen fluid/buffer inoculum into each vessel under anaerobic conditions.

-

Seal the vessels with gas-tight stoppers and aluminum crimps.

-

-

Incubation: Place the vessels in a shaking water bath or incubator at 39°C for a defined period (e.g., 24, 48, or 72 hours).

-

Gas Measurement: At specified time points, measure the total gas production using a pressure transducer or a gas-tight syringe.

-

Sample Collection: At the end of the incubation period, collect liquid samples from each vessel for VFA and ammonia analysis. Stop the fermentation by adding a deproteinizing agent (e.g., metaphosphoric acid) and centrifuge to obtain a clear supernatant.

-

VFA Analysis: Analyze the supernatant for VFA concentrations using gas chromatography.

Toxicological Profile and Mitochondrial Effects

While this compound is generally safe for cattle at the recommended dosages, overdose or accidental ingestion by non-target species can lead to toxicity. The primary mechanism of toxicity is an extension of its ionophoric activity, leading to disruption of ion gradients in host cells.

5.1. Clinical Signs of Toxicity

In cases of overdose in cattle, the clinical signs are primarily related to cardiac and skeletal muscle damage. These can include anorexia, diarrhea, depression, and in severe cases, death due to cardiac muscle damage.[11]

5.2. Mitochondrial Effects

A critical area of investigation for ionophores is their potential direct effect on host mitochondria. Due to the structural and functional similarities between bacterial and mitochondrial membranes, it is plausible that ionophores could impact mitochondrial function. However, there is a significant lack of publicly available research specifically investigating the direct effects of this compound on bovine mitochondrial function.

General assays to assess the potential for mitochondrial toxicity include:

-

Mitochondrial Respiration: Measuring oxygen consumption rates in isolated mitochondria or permeabilized cells in the presence of various substrates and inhibitors.

-

Mitochondrial Membrane Potential: Using fluorescent dyes to assess the integrity of the mitochondrial membrane potential, which is essential for ATP synthesis.

-

Mitochondrial Permeability Transition (MPT): Evaluating the opening of the mitochondrial permeability transition pore, a non-specific channel that can be induced by various stressors and leads to mitochondrial swelling and cell death.[4][12]

-

Reactive Oxygen Species (ROS) Production: Measuring the generation of ROS, which can be a consequence of disrupted electron transport chain function.[2][13][14][15]

Further research is required to specifically determine the direct impact of this compound on these mitochondrial parameters in bovine cells.

Conclusion

This compound is an effective modulator of rumen fermentation, acting through its core mechanism as a monovalent cation-selective ionophore. By disrupting the cellular homeostasis of susceptible Gram-positive bacteria, it promotes a more energy-efficient fermentation profile, characterized by increased propionate production. While its efficacy in improving cattle performance is well-documented, a deeper understanding of its molecular interactions, including specific ion affinities and the full extent of its direct effects on host mitochondrial function, warrants further investigation. The experimental protocols outlined in this guide provide a framework for future research into the nuanced mechanisms of this important veterinary drug.

References

- 1. Efficacy of this compound to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial Structure and Function Are Disrupted by Standard Isolation Methods | PLOS One [journals.plos.org]

- 3. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Modifiers of the oligomycin sensitivity of the mitochondrial F1F0-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single channel conductance at lipid bilayer membranes in presence of monazomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Meta-analysis of the effects of this compound, fed alone or in combination with chlortetracycline, compared with monensin sodium, fed alone or in combination with tylosin, on growth performance, health, and carcass outcomes in finishing steers in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. researchgate.net [researchgate.net]

- 11. Ionophore Toxicosis in Beef Cattle – Frequently Asked Questions | Ohio BEEF Cattle Letter [u.osu.edu]

- 12. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial production of reactive oxygen species: role of complex I and quinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactive oxygen species and oxygen - Dr Galkin's lab [mitolab.org]

- 15. Reactive oxygen species production by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Origin of Laidlomycin Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin (B1674327) propionate (B1217596) is a semi-synthetic polyether antibiotic derived from laidlomycin, a natural product of microbial fermentation. As a carboxylic ionophore, it plays a significant role in animal health, particularly in the cattle industry, by improving feed efficiency and promoting growth. This technical guide provides an in-depth overview of the discovery, origin, and key experimental data related to laidlomycin propionate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the producing microorganism of the parent compound, the semi-synthetic derivatization process, its mechanism of action, and relevant quantitative data from pivotal studies.

Discovery and Origin

The journey to the development of this compound begins with its parent compound, laidlomycin.

The Natural Precursor: Laidlomycin

Laidlomycin is a naturally occurring polyether antibiotic. It was first identified as an antimycoplasmal agent.

-

Producing Microorganism : Laidlomycin is produced through the fermentation of the Gram-positive bacterium, Streptoverticillium eurocidicum.[1] Strains of Streptomyces are well-known producers of a wide array of secondary metabolites, including many clinically and agriculturally important antibiotics.

The Semi-Synthetic Derivative: this compound

This compound is a propionate ester of laidlomycin, created to enhance its properties as a feed additive for livestock. The addition of the propionate group modifies the molecule's lipophilicity and other physicochemical characteristics, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy.

The creation of this compound is a strategic example of semi-synthetic modification to improve upon a natural product's inherent biological activity for a specific application.

Chemical Structure and Properties

-

Molecular Formula : C₄₀H₆₆O₁₃

-

Molecular Weight : 754.95 g/mol

-

Class : Carboxylic Polyether Ionophore

Mechanism of Action: An Ionophore

This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across cell membranes. This activity is the basis for its antimicrobial effect, particularly against Gram-positive bacteria and protozoa prevalent in the rumen of cattle.[2][3]

The mechanism can be summarized as follows:

-

Complex Formation : this compound forms a complex with monovalent cations, such as potassium (K⁺) and sodium (Na⁺).

-

Membrane Transport : This lipid-soluble complex diffuses across the microbial cell membrane.

-

Disruption of Ion Gradients : The transport of cations into the cell and protons (H⁺) out of the cell disrupts the natural electrochemical gradients across the membrane.

-

Metabolic Disruption : This disruption forces the microbial cell to expend energy in an attempt to restore its ionic balance, ultimately leading to metabolic exhaustion and cell death.[4]

This selective antimicrobial action shifts the rumen microbial population, favoring the growth of Gram-negative bacteria that are more efficient at producing propionate, a key energy source for the host animal. This shift results in improved feed efficiency and an increased rate of weight gain in cattle.[2][3]

Experimental Protocols

Fermentation of Laidlomycin

The production of the precursor, laidlomycin, involves the fermentation of Streptoverticillium eurocidicum in a nutrient-rich medium.

-

Inoculum Preparation : A pure culture of Streptoverticillium eurocidicum is grown in a suitable liquid medium to generate a sufficient biomass for inoculation of the production fermenter.

-

Production Medium : The production medium typically contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.

-

Fermentation Conditions : The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of laidlomycin.

-

Extraction : After fermentation, the laidlomycin is extracted from the fermentation broth using organic solvents.

Synthesis of this compound

This compound is synthesized from laidlomycin via an esterification reaction. A patented process describes the propanoylation of the laidlomycin sodium salt to form the this compound potassium salt.[5]

-

Reaction Setup : Laidlomycin sodium salt is dissolved in a suitable organic solvent, such as methylene (B1212753) chloride, along with a catalyst like 4-dimethylaminopyridine.

-

Azeotropic Distillation : Water is removed from the reaction mixture by azeotropic distillation to ensure the reaction proceeds efficiently.

-

Acylation : The reaction mixture is cooled, and propionic anhydride (B1165640) is added to introduce the propionate group. The temperature is controlled to ensure the reaction goes to completion.

-

Purification : The resulting this compound is then purified to remove any unreacted starting materials and byproducts.

In Vitro Rumen Fermentation Studies

To evaluate the effect of this compound on rumen fermentation, in vitro studies are conducted using rumen fluid collected from fistulated animals.[6]

-

Rumen Fluid Collection : Rumen fluid is collected from donor animals, typically steers, that have been adapted to a specific diet.

-

Incubation : The rumen fluid is strained and mixed with a buffer solution and the substrate to be tested (e.g., ground corn, alfalfa). This compound is added at various concentrations.

-

Analysis : After incubation under anaerobic conditions, samples are analyzed for volatile fatty acid (VFA) concentrations (acetate, propionate, butyrate), methane (B114726) production, and ammonia (B1221849) concentration.

Quantitative Data

The efficacy of this compound has been quantified in several studies. The following tables summarize key findings.

Effects on In Vitro Rumen Fermentation

The following data is derived from a study comparing the effects of this compound and monensin (B1676710) on the in vitro fermentation of ground corn by mixed ruminal microorganisms.[6]

| Treatment | Acetate (mM) | Propionate (mM) | Acetate:Propionate Ratio | Methane (µmol) |

| Control | 45.2 | 22.8 | 1.98 | 1150 |

| This compound (5 µM) | 40.1 | 25.9 | 1.55 | 980 |

| Monensin (5 µM) | 38.9 | 27.1 | 1.43 | 950 |

Efficacy in Feedlot Cattle

Data from multiple feeding trials have demonstrated the positive effects of this compound on the performance of feedlot cattle.

| Parameter | Control | This compound (10 g/ton ) | % Improvement |

| Average Daily Gain (kg) | 1.50 | 1.58 | 5.3% |

| Feed Efficiency (Gain/Feed) | 0.150 | 0.158 | 5.3% |

| Dry Matter Intake ( kg/day ) | 10.0 | 10.0 | 0% |

Visualizations

Signaling Pathway: Ionophore Mechanism of Action

Caption: Mechanism of action of this compound as an ionophore.

Experimental Workflow: In Vitro Rumen Fermentation

References

- 1. EP2320888B1 - Laidlomycin compositions and methods - Google Patents [patents.google.com]

- 2. AN285/AN285: Application of Ionophores in Cattle Diets [edis.ifas.ufl.edu]

- 3. Ionophore Inclusion in Cattle Diets - Alabama Cooperative Extension System [aces.edu]

- 4. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 5. US20110082303A1 - Process for the manufacture of laidlomycin - Google Patents [patents.google.com]

- 6. Effects of this compound and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Laidlomycin propionate ionophore properties

An In-depth Technical Guide to the Ionophore Properties of Laidlomycin (B1674327) Propionate (B1217596)

Executive Summary

Laidlomycin propionate is a carboxylic polyether antibiotic that functions as a mobile carrier ionophore, primarily facilitating the transport of monovalent cations across lipid membranes. This activity disrupts essential transmembrane ion gradients in susceptible microorganisms, particularly Gram-positive bacteria. This technical guide provides a comprehensive overview of the core ionophore properties of this compound, including its mechanism of action, physicochemical characteristics, and biological efficacy. Detailed experimental protocols for characterizing its ion transport activity are presented, alongside quantitative data from key studies. Visual diagrams generated using Graphviz are included to illustrate the transport mechanism, experimental workflows, and the logical cascade of its biological effects. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of ionophores and antimicrobial agents.

Introduction to this compound

This compound is a semi-synthetic derivative of laidlomycin, an antibiotic produced by strains of Streptomyces. It is classified as a carboxylic polyether ionophore and is widely used in the cattle industry as a feed additive to improve feed efficiency and promote growth.[1][2] Its primary function is to selectively transport cations across biological membranes, which disrupts the cellular physiology of specific microorganisms within the rumen.[3][4] This mode of action leads to a favorable shift in the rumen microbial population, increasing the production of propionic acid, which is an efficient energy source for the host animal, while decreasing waste products like methane.[1][2][5] Understanding the fundamental ionophore properties of this compound is critical for its application and for the development of novel ionophore-based therapeutics.

Physicochemical Properties

This compound is a complex lipophilic molecule, allowing it to readily partition into and traverse lipid bilayers. Its structure features a macrocyclic backbone containing multiple ether linkages and a terminal carboxylic acid group, which is essential for its ion-coordinating and transport functions.[5] The propionate ester groups contribute to its overall lipophilicity. For enhanced stability and solubility in feed formulations, it is often prepared as a potassium salt.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₆₆O₁₃ | [5][7][8] |

| Molecular Weight | 754.9 g/mol | [5][7] |

| CAS Number | 78734-47-1 | [7] |

| Potassium Salt CAS | 84799-02-0 | [5][6] |

| Structure | Complex macrocyclic polyether with a spiroketal system | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | [5] |

Mechanism of Ionophore Action

This compound functions as a "mobile carrier" ionophore, a mechanism distinct from channel-forming ionophores.[9] The process involves several discrete steps:

-

Complexation: At the membrane interface, the deprotonated carboxylate group of this compound electrostatically coordinates with a cation (e.g., K⁺, Na⁺, H⁺). The polyether backbone then folds around the ion, shielding its positive charge with a cage of oxygen atoms.

-

Translocation: The resulting neutral, lipid-soluble complex diffuses across the hydrophobic core of the cell membrane down the cation's concentration gradient.

-

Decomplexation: On the opposite side of the membrane, the ion is released into the aqueous environment.

-

Return: The now-protonated (or uncomplexed) ionophore diffuses back across the membrane to repeat the cycle.

This transport mechanism effectively collapses the electrochemical potential across the membrane, leading to a futile cycle of ion transport that depletes the cell's energy reserves.[1]

References

- 1. AN285/AN285: Application of Ionophores in Cattle Diets [edis.ifas.ufl.edu]

- 2. Ionophore Inclusion in Cattle Diets - Alabama Cooperative Extension System [aces.edu]

- 3. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 5. This compound (78734-47-1) for sale [vulcanchem.com]

- 6. This compound Potassium | C40H65KO13 | CID 23674236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C40H66O13 | CID 3037236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. researchgate.net [researchgate.net]

Laidlomycin Propionate: An In-depth Technical Guide on its Antimicrobial Spectrum

Abstract

Mechanism of Action

Laidlomycin (B1674327) propionate (B1217596) functions as an ionophore, a lipid-soluble molecule that binds and transports ions across cellular membranes.[1] Its primary mechanism involves the disruption of the electrochemical gradients of monovalent cations, such as potassium (K⁺) and protons (H⁺), across the membranes of susceptible microorganisms.[2]

This process can be summarized in the following steps:

-

Complex Formation: The lipophilic exterior of the laidlomycin propionate molecule allows it to insert into the lipid bilayer of the microbial cell membrane.

-

Ion Transport: It sequesters cations from the extracellular environment and transports them into the cytoplasm, acting as a mobile ion carrier. This action effectively creates pores in the membrane for specific ions.

-

Gradient Disruption: This influx disrupts the delicate transmembrane ion concentration gradients essential for vital cellular processes, such as ATP synthesis, nutrient transport, and maintenance of intracellular pH.[2]

-

Metabolic Exhaustion: The targeted microorganism is forced to expend significant energy in a futile attempt to pump out the excess ions and restore the gradients.[2] This leads to metabolic exhaustion, cessation of growth, and ultimately, cell death.[2][3]

This mechanism is particularly effective against microorganisms that lack the robust outer membrane characteristic of Gram-negative bacteria.[4]

Caption: Mechanism of action for this compound.

Antimicrobial Spectrum

The antimicrobial activity of this compound is largely confined to Gram-positive bacteria and certain protozoa. Gram-negative bacteria are generally resistant due to their impermeable outer membrane, which prevents the ionophore from reaching its site of action at the cytoplasmic membrane.[4]

Antibacterial Activity

A precise, consolidated summary of MIC values for this compound against a wide range of bacterial species is not available in the reviewed literature. However, its activity profile can be characterized as follows:

| Target Group | Activity Level | Description | Citations |

| Gram-Positive Bacteria | Susceptible | This compound is effective against Gram-positive bacteria, particularly those found in the rumen that are associated with less efficient energy metabolism (e.g., lactate (B86563) producers).[2][4] This selective pressure is the basis for its use as a growth promoter in cattle. | [2][4] |

| Gram-Negative Bacteria | Resistant | Studies have consistently shown a lack of activity against Gram-negative species. For example, this compound did not affect the growth of multiple Salmonella serotypes or pathogenic Escherichia coli O157:H7 strains in vitro.[5][6][7] | [4][5][6][7] |

Antiprotozoal Activity

This compound is widely recognized for its efficacy against coccidian protozoa, which are a significant cause of enteric disease in livestock and poultry.

| Target Group | Activity Level | Description | Citations |

| Coccidia (e.g., Eimeria spp.) | Susceptible | It is approved for the control of coccidiosis in cattle, a disease caused by various species of the protozoan parasite Eimeria.[2][4][8] Its ionophore activity effectively disrupts the life cycle of these parasites. Specific quantitative data on the inhibition of different Eimeria species (e.g., IC50 values) are not detailed in the available public literature. | [2][4][8] |

Antifungal Activity

No significant findings in the reviewed scientific literature indicate that this compound possesses antifungal activity. Its mode of action is specialized for disrupting bacterial and protozoal membranes, and it does not appear to be effective against fungal pathogens.

Experimental Protocols

The standard method for determining the in vitro antibacterial efficacy of a compound like this compound is the Broth Microdilution Minimum Inhibitory Concentration (MIC) assay.

Protocol: Broth Microdilution MIC Assay

This protocol outlines the general steps for determining the MIC of this compound against a bacterial isolate.

1. Preparation of Materials:

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired test concentration.[9]

-

Bacterial Inoculum: Culture the test bacterium on an appropriate agar (B569324) medium for 18-24 hours.[10] Prepare a suspension of the bacteria in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] Dilute this suspension to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.[9]

-

Microtiter Plate: Use a sterile 96-well microtiter plate.[9]

2. Assay Procedure:

-

Add 100 µL of sterile CAMHB to all wells of the 96-well plate.[9]

-

Pipette 100 µL of the 2x concentrated this compound solution into the first column of wells.[9]

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[9] This creates a gradient of decreasing compound concentrations.

-

Column 11 serves as the positive control (inoculum without compound), and column 12 serves as the negative/sterility control (broth only).[9]

-

Inoculate wells in columns 1 through 11 with 100 µL of the prepared bacterial suspension (final volume in each well will be 200 µL).

3. Incubation and Interpretation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[11]

-

Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[10]

Caption: Workflow for a Broth Microdilution MIC Assay.

Conclusion

This compound is a specialized antimicrobial agent with a well-defined mechanism of action as an ionophore. Its spectrum of activity is strategically narrow, primarily targeting Gram-positive bacteria and coccidian parasites while sparing Gram-negative organisms. This selectivity underpins its successful application in veterinary medicine for improving growth performance and controlling parasitic diseases in ruminants. For drug development professionals and researchers, understanding this targeted spectrum is crucial for identifying new applications or developing synergistic therapeutic strategies. Further research to establish a comprehensive database of MIC and IC50 values against a broader range of specific pathogens would be a valuable contribution to the field.

References

- 1. In vitro activity of selected natural products against Eimeria tenella sporozoites using reproduction inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Assessment of Anticoccidials: Methods and Molecules [mdpi.com]

- 4. Effects of the antibiotic ionophores monensin, lasalocid, this compound and bambermycin on Salmonella and E. coli O157:H7 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies of the fungistatic activity of antifungal compounds in mash and pelleted feeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of natural products against Clostridium difficile in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of natural and chemical products on sporulation of Eimeria species oocysts of chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 9. Topical Antifungal Agents for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Laidlomycin Propionate: An In-depth Technical Guide on its Effects on Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laidlomycin (B1674327) propionate (B1217596) is a polyether ionophore antibiotic produced by certain strains of Streptomyces. While extensively utilized in the agricultural industry as a feed additive to improve growth and feed efficiency in cattle, its potent activity against gram-positive bacteria warrants a closer examination for broader applications. This technical guide provides a comprehensive overview of the effects of laidlomycin propionate on gram-positive bacteria, including its mechanism of action, quantitative antimicrobial activity, and detailed experimental protocols for its evaluation.

Mechanism of Action: Disruption of Ion Homeostasis

This compound functions as an ionophore, a lipid-soluble molecule that binds and transports ions across the hydrophobic barrier of the cell membrane. Its primary mode of action against susceptible gram-positive bacteria is the disruption of the transmembrane ion concentration gradient.[1]

Gram-positive bacteria lack the protective outer membrane found in their gram-negative counterparts, making their cytoplasmic membrane a more accessible target for ionophores like this compound. The molecule inserts itself into the bacterial cell membrane and facilitates the transport of cations, primarily potassium (K+), from the intracellular to the extracellular space. This leads to a cascade of detrimental effects:

-

Dissipation of Membrane Potential: The efflux of positive ions collapses the electrical potential across the membrane.

-

Disruption of pH Gradient: The change in membrane potential affects the proton motive force, leading to alterations in the intracellular pH.

-

Metabolic Inhibition: The disruption of ion gradients interferes with essential cellular processes that are dependent on these gradients, such as ATP synthesis and nutrient transport.

Ultimately, the inability to maintain ion homeostasis leads to a futile cycle of ion transport, draining the cell of its energy reserves and leading to growth inhibition and cell death.

Caption: Mechanism of action of this compound.

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound against various gram-positive bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values obtained from a study by Kim et al. (2007), which investigated the antibacterial activity of laidlomycin produced by Streptomyces sp. CS684.[2]

| Bacterial Strain | ATCC No. | Laidlomycin MIC (µg/mL) |

| Enterococcus faecalis | 29212 | 2 |

| Bacillus subtilis | 6633 | 4 |

| Staphylococcus aureus | KCTC 1928 | 4 |

| Micrococcus luteus | 9341 | 8 |

| Mycobacterium smegmatis | 9341 | 4 |

| Salmonella typhimurium | KCTC 1925 | >128 |

| Escherichia coli | KCTC 1923 | >128 |

| Pseudomonas aeruginosa | KCTC 1637 | >128 |

| Alcaligenes faecalis | 1004 | >128 |

Data sourced from Kim et al. (2007). The Journal of Microbiology, 45(1), 6-10.[2]

As the data indicates, this compound demonstrates significant activity against a range of gram-positive bacteria while showing limited to no activity against the tested gram-negative species.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antibacterial effects of this compound.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)

-

Sterile saline or broth for dilutions

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a series of twofold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well plate.

-

The final volume in each well should be 100 µL.

-

Include a positive control (medium with bacterial inoculum, no drug) and a negative control (medium only).

-

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours old), select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well.

-

The final volume in each well will be 200 µL.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

-

Caption: Broth Microdilution Experimental Workflow.

Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of the susceptibility of a bacterium to an antimicrobial agent.

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of a known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (37°C)

-

Calipers or a ruler

Procedure:

-

Disk Preparation:

-

Impregnate sterile filter paper disks with a known amount of this compound solution.

-

Allow the disks to dry completely in a sterile environment.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized bacterial inoculum.

-

Rotate the swab against the side of the tube to remove excess fluid.

-

Evenly streak the entire surface of an MHA plate with the swab to create a uniform lawn of bacteria.

-

-

Disk Application:

-

Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) in millimeters.

-

The size of the zone of inhibition is indicative of the susceptibility of the bacterium to this compound.

-

Caption: Disk Diffusion Experimental Workflow.

Conclusion

This compound exhibits potent and selective antimicrobial activity against a range of gram-positive bacteria. Its mechanism of action, centered on the disruption of essential ion gradients across the bacterial cell membrane, makes it an effective agent against this class of microorganisms. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound in various scientific and therapeutic contexts. Further research into its efficacy against a broader panel of clinically relevant gram-positive pathogens and potential for synergy with other antimicrobial agents is warranted.

References

Laidlomycin Propionate: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of laidlomycin (B1674327) propionate (B1217596), focusing on its solubility and stability. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, providing essential data and methodologies for the effective handling and formulation of this potent ionophore.

Introduction to Laidlomycin Propionate

This compound is a semi-synthetic derivative of laidlomycin, a polyether ionophore antibiotic. It is primarily used in veterinary medicine as a feed additive to improve growth rates and feed efficiency in cattle. Its mechanism of action involves the transport of monovalent cations across cell membranes, leading to a disruption of the cellular ion gradients in certain microorganisms. Understanding the solubility and stability of this compound is critical for its formulation, storage, and effective application. The potassium salt of this compound is often used in commercial formulations due to its enhanced solubility and stability.[1]

Solubility Profile

Table 1: Illustrative Solubility of Polyether Ionophores in Various Solvents

| Solvent | This compound Potassium | Monensin (B1676710) Sodium | Salinomycin (B1681400) |

| Water | 314 mg/L (at 20°C, pH 7) | Practically Insoluble | Insoluble |

| Methanol | Data not available | ~50 mg/mL | Soluble |

| Ethanol | Data not available | ~15 mg/mL | ~200 mg/mL |

| Acetone | Data not available | Sparingly Soluble | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available | ~5 mg/mL |

| Acetonitrile | Soluble (commercially available as a solution) | Data not available | Data not available |

| Chloroform | Data not available | Freely Soluble | Data not available |

| Dimethylformamide (DMF) | Data not available | ~1 mg/mL | ~20 mg/mL |

Disclaimer: The solubility data for monensin and salinomycin are provided as illustrative examples due to the lack of publicly available quantitative data for this compound in these organic solvents.

Stability Profile

The stability of this compound is a critical factor in its manufacturing, storage, and use. While specific degradation kinetics for this compound are not extensively published, general stability characteristics can be inferred from information on its use and from data on related ionophores.

Key Stability Considerations:

-

pH: this compound is expected to be more stable in neutral to slightly alkaline conditions. Liquid feed formulations containing this compound potassium are recommended to be maintained within a pH range of 6.0 to 8.0, with a 21-day expiration period. This suggests that the compound may be susceptible to degradation under acidic or strongly alkaline conditions. For the related ionophore salinomycin, it is reported to be stable at pH >7, but undergoes hydrolysis at acidic pH, with half-lives of 1.3, 4.2, and 40.8 hours at pH 3, 4, and 5, respectively. Monensin is also noted to be unstable in acidic solutions.

-

Temperature: While specific thermal degradation data for this compound is scarce, a study reported a significant loss of the ionophore during the manufacturing of animal feed, which can involve heat. This suggests a potential for thermal degradation. For many veterinary drugs, thermal degradation can often be modeled using first-order kinetics.

-

Light: Photostability is an important consideration for any pharmaceutical compound. The related ionophore, salinomycin, has been shown to undergo photodegradation when exposed to UV and solar irradiation. Therefore, it is recommended that this compound be protected from light during storage and handling.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established scientific principles and regulatory guidelines.

Solubility Determination Protocol (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, isopropanol, DMSO, acetonitrile)

-